molecular formula C11H12N2 B249506 N-Methyl-1,8-naphthalenediamine

N-Methyl-1,8-naphthalenediamine

Cat. No.: B249506
M. Wt: 172.23 g/mol
InChI Key: GMFBJMWDZRKXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1,8-naphthalenediamine is a chemical compound of significant interest in organic and medicinal chemistry research, primarily serving as a versatile synthetic intermediate. Research Applications and Synthetic Utility The primary research value of 1,8-naphthalenediamine derivatives, including this compound, lies in their role as precursors for the synthesis of complex heterocyclic systems. These diamines are the foundational building blocks for a class of compounds known as perimidines . Perimidines are synthesized through ring-closure reactions that insert a one-carbon unit between the two nitrogen atoms of the diamine, using reagents such as carboxylic acids, their derivatives, aldehydes, or ketones . The resulting perimidine scaffolds and their benzo-fused derivatives, such as 7H-benzo[e]perimidin-7-ones, have shown promise in scientific investigations as antitumor agents . Furthermore, 1,8-naphthalenediamine can be used to prepare Schiff base ligands, which, upon complexation with metal ions like Copper(II), have been studied for their DNA binding and cleavage activities, generating reactive oxygen species such as superoxide anions . Handling and Safety Researchers should consult the relevant Safety Data Sheet (SDS) before handling this compound . Usage Notice This product is intended for research purposes only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-N-methylnaphthalene-1,8-diamine

InChI

InChI=1S/C11H12N2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7,13H,12H2,1H3

InChI Key

GMFBJMWDZRKXQD-UHFFFAOYSA-N

SMILES

CNC1=CC=CC2=C1C(=CC=C2)N

Canonical SMILES

CNC1=CC=CC2=C1C(=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Basicity (pKa) Key Applications
This compound* C₁₁H₁₂N₂ 172.23 ~8–10 (est.) Coordination chemistry, sensing (inferred)
DMAN (Proton Sponge) C₁₄H₁₈N₂ 214.31 ~12.1 Organic synthesis, non-nucleophilic base
1,8-Naphthalenediamine C₁₀H₁₀N₂ 158.20 ~4–5 Metal probes, Schiff bases
N-Methyl-1,2-phenylenediamine C₇H₁₀N₂ 122.17 ~5–6 Heterocycle synthesis
N-MEDA C₃H₁₀N₂ 86.12 ~9–10 CO₂ capture, polymer precursors

*Estimated values based on structural analogs.

Table 2: Stability and Reactivity

Compound Thermal Stability Oxidative Stability Key Reactivity Traits
This compound* High (aromatic) Moderate Potential for selective metal complexation
DMAN Very High High Tautomerism via intramolecular H-bonding
1,8-Naphthalenediamine Moderate Low Prone to oxidation, forms stable Schiff bases
N-Methyl-1,2-phenylenediamine Moderate Low Competes with by-products in condensations
N-MEDA Low Low Degrades via cyclization at elevated temps

Preparation Methods

Condensation with Ketones or Aldehydes

The foundational step in this method involves condensing 1,8-naphthalenediamine with a ketone or aldehyde to form a 2,3-dihydroperimidine intermediate. For example, reacting 1,8-naphthalenediamine with 3-methyl-2-butanone in the presence of p-toluenesulfonic acid generates 2,3-dihydro-2,2-diisopropylperimidine. This intermediate stabilizes the amine groups, preventing over-alkylation and simplifying purification. The reaction typically proceeds at 50–60°C for 1 hour, followed by overnight equilibration at room temperature.

Methylation with Alkyl Halides

The perimidine intermediate undergoes alkylation using methyl iodide in a biphasic solvent system (e.g., acetone-water) with potassium carbonate as a base. This step substitutes the hydrogen atoms on the perimidine’s nitrogen with methyl groups. For instance, treating the intermediate with methyl iodide (0.6 mol) at 60–70°C for 5.5 hours yields 2,3-dihydro-1,3-dimethyl-2,2-diisopropylperimidine. Excess methyl iodide and acetone are removed via distillation, and the product is extracted with ether.

Acidic Hydrolysis and Purification

The alkylated perimidine is hydrolyzed using hydrochloric acid (2 N) in tetrahydrofuran (THF) at 60–100°C to cleave the ketone moiety and recover the N,N'-dimethyl-1,8-naphthalenediamine. Post-hydrolysis, the mixture is basified with ammonium hydroxide, extracted with ether, and purified via vacuum distillation or recrystallization. Example 1 of EP0406812B1 reports a yield of 21.4 g (72%) from 21.8 g of starting diamine after recrystallization from ethyl acetate-hexane.

Synthesis of 1,8-Diaminonaphthalene Precursors

Reduction of 1,8-Dinitronaphthalene

1,8-Diaminonaphthalene, a critical precursor, is synthesized by reducing 1,8-dinitronaphthalene with hydrazine hydrate. CN101823968A describes a catalytic method using polar solvents (e.g., ethanol or DMF) and temperatures of 45–115°C. The reaction achieves 85–90% yield when employing a 3:1 molar ratio of hydrazine hydrate to dinitronaphthalene and 10% palladium on carbon as a catalyst.

Industrial-Scale Optimization

CN103664645A refines this process for industrial applications, emphasizing solvent recovery and reduced environmental impact. The method uses 80–100% hydrazine hydrate at 65–90°C, with post-reaction filtration and vacuum distillation to isolate the diamine. The final product purity exceeds 99.5%, as confirmed by gas chromatography.

Challenges in Selective Mono-Methylation

While the above methods produce N,N'-dimethyl-1,8-naphthalenediamine efficiently, selective mono-methylation remains unresolved in the literature. Achieving mono-substitution would require precise stoichiometry or protective-group strategies, neither of which are detailed in the reviewed sources. Current protocols inherently favor dialkylation due to the reactivity of both amine groups in the perimidine intermediate.

Comparative Analysis of Methodologies

Parameter Alkylation via Perimidine Dinitro Reduction
Starting Material1,8-Naphthalenediamine1,8-Dinitronaphthalene
Key ReagentsMethyl iodide, ketonesHydrazine hydrate, catalyst
Temperature Range50–100°C45–115°C
Yield72–88%85–90%
Purification MethodRecrystallization, distillationFiltration, vacuum distillation
Environmental ImpactModerate (organic solvents)Low (solvent recovery)

Experimental Data and Optimization Insights

Alkylation Reaction Conditions

  • Molar Ratios : A 1:4.3 ratio of 1,8-naphthalenediamine to methyl iodide ensures complete dialkylation.

  • Solvent System : Acetone-water (3:1 v/v) facilitates base solubility and reagent mixing.

  • Acid Hydrolysis : THF-HCl (2 N) at 80°C for 2 hours optimally cleaves the perimidine without degrading the product.

Catalyst Efficiency in Dinitro Reduction

  • Pd/C (5%) : Achieves 88% conversion in 4 hours at 90°C.

  • Iron Nanoparticles : Lower cost but requires longer reaction times (8 hours) .

Q & A

Q. What are the common synthetic routes for N-Methyl-1,8-naphthalenediamine, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 1,8-diaminonaphthalene with methylating agents like methyl iodide in pyridine under reflux conditions achieves moderate yields (60–70%) . Alternatively, stannous chloride (SnCl₂) in dimethyl sulfoxide (DMSO) facilitates reductive methylation at 80–100°C, yielding ~85% purity. Key parameters include solvent polarity (pyridine vs. DMSO), temperature control, and catalyst choice. Impurities often arise from over-methylation, necessitating column chromatography for purification.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) shows aromatic protons at δ 6.8–8.2 ppm and methylamino protons at δ 2.8–3.2 ppm. ¹³C NMR confirms methyl groups at ~35–40 ppm .
  • Mass Spectrometry (HRMS): Molecular ion peaks [M+H]⁺ at m/z 186.1 (calculated) validate molecular weight .
  • UV-Vis Spectroscopy: Absorbance maxima near 280 nm (π→π* transitions) indicate electronic properties relevant for photochemical studies .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators to avoid inhalation or dermal contact .
  • Ventilation: Use fume hoods for synthesis and purification steps to mitigate vapor exposure.
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) and strong acids to prevent decomposition .

Q. How do solvent polarity and pH affect the solubility and stability of this compound?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water (<1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to amine-DMSO hydrogen bonding .
  • pH Stability: Under acidic conditions (pH < 3), protonation of amine groups enhances water solubility but may promote degradation via hydrolysis. Neutral to slightly basic conditions (pH 7–9) optimize stability .

Q. Which catalytic systems are effective for functionalizing this compound?

Methodological Answer: Palladium catalysts (e.g., Pd(OAc)₂) enable C-H activation for dimethylamination reactions. For example, using N,N-dimethylformamide (DMF) as a methylamine source under 100°C with Pd/ligand systems achieves >70% yield . Copper(II) complexes (e.g., CuCl₂) are also effective in oxidative coupling reactions, but require inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .

Advanced Research Questions

Q. How does tautomerism influence the hydrogen-bonding capabilities of this compound derivatives?

Q. What experimental designs assess the interaction of this compound with DNA?

Methodological Answer:

  • Gel Electrophoresis: Incubate plasmid DNA with the compound (10–100 µM) and analyze strand breaks via agarose gels. Supercoiled DNA (Form I) converts to nicked (Form II) or linear (Form III) forms, indicating cleavage .
  • Electrochemical Analysis: Cyclic voltammetry in PBS (pH 7.4) reveals redox peaks correlated with superoxide anion (O₂⁻) generation, a key DNA-damaging species. Control experiments with superoxide dismutase (SOD) confirm mechanistic pathways .

Q. Can this compound derivatives enhance CO₂ capture efficiency in phase-change solvents?

Methodological Answer: Derivatives like N-methyl-1,3-propanediamine (MAPA) exhibit liquid-liquid phase separation upon CO₂ absorption, reducing energy costs for solvent regeneration. Thermodynamic modeling (e.g., UNIQUAC equations) predicts absorption capacities of 1.2–1.5 mol CO₂/mol amine at 40°C. Pilot-scale studies using 30 wt% MAPA solutions achieve >90% CO₂ recovery with lower regeneration temperatures (110°C vs. 120°C for monoethanolamine) .

Q. How do reaction parameters optimize the synthesis of this compound-based ligands?

Methodological Answer: For mixed-ligand complexes (e.g., with 8-hydroxyquinoline):

  • Temperature: 60–70°C prevents ligand decomposition.
  • Solvent: Ethanol/water (3:1 v/v) balances solubility and reactivity.
  • Stoichiometry: A 1:2 molar ratio (metal:ligand) minimizes uncoordinated ligands. Characterization via IR spectroscopy confirms N–M (metal) bonds at 450–500 cm⁻¹ .

Q. What computational methods predict the tautomerization and electronic properties of this compound?

Methodological Answer:

  • Ab Initio Calculations (Gaussian 16): Optimize geometries at the B3LYP/6-311++G(d,p) level. HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis data.
  • Molecular Dynamics (MD): Simulate tautomerization in explicit solvents (e.g., DMSO) using AMBER force fields. Activation energies align with experimental DSC data .

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